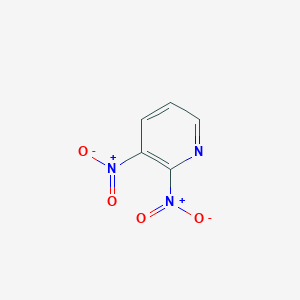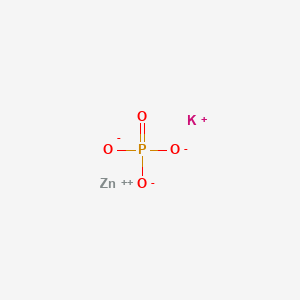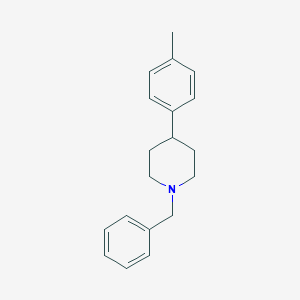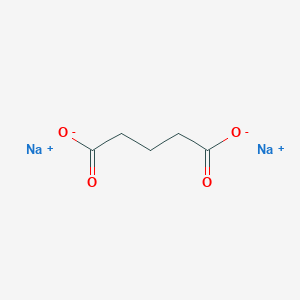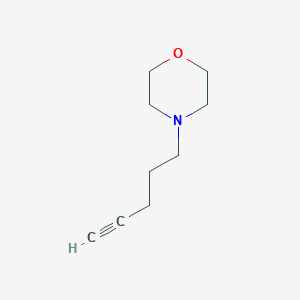
4-Pent-4-ynyl-morpholine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related morpholine derivatives involves multiple steps including reactions like refluxing, chlorination, and nucleophilic substitution. For instance, certain morpholine derivatives were synthesized by reacting oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization techniques such as NMR, IR, and Mass spectral studies (Mamatha S.V et al., 2019). Another synthesis approach involves the preparation and conversion of substituted morpholines into allenes by hydrolytic desulfinylation (Jean-Bernard Baudin et al., 1995).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, such as the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, has been determined, revealing that the morpholine ring adopts a chair conformation. This structure is stabilized by various hydrogen bonds, contributing to its chemical stability (L. Mazur et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives often result in the formation of biologically active compounds. For example, specific morpholine derivatives have shown remarkable anti-TB and antimicrobial activity (Mamatha S.V et al., 2019). Other studies involve the conversion of morpholine derivatives into different chemical structures through reactions like hydrolytic desulfinylation, highlighting the compound's chemical reactivity and potential for producing various derivatives (Jean-Bernard Baudin et al., 1995).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as crystal structure and hydrogen bonding patterns, are crucial for understanding their stability and reactivity. For instance, the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid exhibits a chair conformation for the morpholine ring, stabilized by hydrogen bonds, which can influence its physical properties and interactions with other molecules (L. Mazur et al., 2007).
Chemical Properties Analysis
The chemical properties of 4-Pent-4-ynyl-morpholine and related compounds are influenced by their molecular structure and the functional groups present. For example, the presence of the morpholine ring contributes to the compound's basicity and its ability to form hydrogen bonds, affecting its solubility and reactivity. The synthesis and study of morpholine derivatives reveal their potential in forming biologically active compounds with specific chemical properties (Mamatha S.V et al., 2019).
Applications De Recherche Scientifique
Catalyseur dans les réactions chimiques
“4-Pent-4-ynyl-morpholine” pourrait potentiellement être utilisé comme catalyseur dans les réactions chimiques . Par exemple, il pourrait être utilisé dans la synthèse des propargylamines, à partir des alcools benzyliques . Ce processus implique une procédure d’oxydation en un seul pot utilisant MnO2, suivie d’une réaction multicomposants catalysée par HAuCl4·3H2O .
Synthèse de dérivés du thiophène
Les dérivés du thiophène sont des composés hétérocycliques essentiels avec une variété de propriétés et d’applications . “this compound” pourrait potentiellement être utilisé dans la synthèse de ces dérivés .
Chimie industrielle
Les dérivés du thiophène, qui pourraient potentiellement être synthétisés en utilisant “this compound”, sont utilisés en chimie industrielle comme inhibiteurs de corrosion .
Science des matériaux
Dans le domaine de la science des matériaux, les molécules à base de thiophène jouent un rôle important dans le développement des semi-conducteurs organiques . “this compound” pourrait potentiellement être utilisé dans la synthèse de ces molécules .
Fabrication de diodes électroluminescentes organiques (OLED)
Les molécules à base de thiophène, qui pourraient potentiellement être synthétisées en utilisant “this compound”, sont utilisées dans la fabrication d’OLED .
Applications pharmaceutiques
Les dérivés du thiophène présentent de nombreuses propriétés pharmacologiques telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses
Safety and Hazards
Mécanisme D'action
Target of Action
It contains a morpholine moiety, which is a six-member aliphatic saturated ring with the formula c4h9no . Morpholine and its derivatives have been found to interact with various biological targets, but the specific target for 4-Pent-4-ynyl-morpholine remains to be identified.
Mode of Action
The mode of action of this compound is currently unknown due to the lack of research on this specific compound. Morpholine derivatives have been found to interact with their targets in various ways, often leading to changes in cellular processes .
Pharmacokinetics
Morpholine derivatives are generally known for their diverse pharmacokinetic properties . The bioavailability of this compound would depend on these properties, which are influenced by factors such as its chemical structure and the route of administration.
Propriétés
IUPAC Name |
4-pent-4-ynylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h1H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRPJABSMZJSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310301 | |
| Record name | 4-(4-Pentyn-1-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14044-59-8 | |
| Record name | 4-(4-Pentyn-1-yl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14044-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Pentyn-1-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)





